molecular formula C11H9BrOS B185658 3-Propanoyl-5-bromo-benzo[b]thiophene CAS No. 353487-39-5

3-Propanoyl-5-bromo-benzo[b]thiophene

Cat. No.: B185658
CAS No.: 353487-39-5
M. Wt: 269.16 g/mol
InChI Key: ZJRDAGPTEMFYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propanoyl-5-bromo-benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 5-position and a propan-1-one group at the 3-position of the benzothiophene ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-5-bromo-benzo[b]thiophene typically involves the bromination of benzothiophene followed by the introduction of the propan-1-one group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-5-bromo-benzo[b]thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while oxidation and reduction reactions can produce different oxidation states and functional derivatives of the compound.

Scientific Research Applications

3-Propanoyl-5-bromo-benzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Propanoyl-5-bromo-benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1-benzothiophen-3-yl)ethanone: Similar structure but with an ethanone group instead of a propan-1-one group.

    1-(5-Bromo-1-benzothiophen-3-yl)propan-2-amine: Contains an amine group instead of a carbonyl group.

    1-(5-Bromo-1-benzothiophen-3-yl)propan-2-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

3-Propanoyl-5-bromo-benzo[b]thiophene is unique due to the specific positioning of the bromine atom and the propan-1-one group, which confer distinct chemical and biological properties

Properties

CAS No.

353487-39-5

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

1-(5-bromo-1-benzothiophen-3-yl)propan-1-one

InChI

InChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3

InChI Key

ZJRDAGPTEMFYBI-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CSC2=C1C=C(C=C2)Br

Canonical SMILES

CCC(=O)C1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.